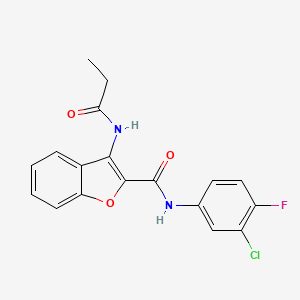N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide
CAS No.: 888463-23-8
Cat. No.: VC5470026
Molecular Formula: C18H14ClFN2O3
Molecular Weight: 360.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 888463-23-8 |
|---|---|
| Molecular Formula | C18H14ClFN2O3 |
| Molecular Weight | 360.77 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23) |
| Standard InChI Key | VOPCXUJLGUIICR-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide, reflects its intricate substitution pattern. Key structural features include:
-
Benzofuran Core: A fused bicyclic system comprising a benzene ring and a furan oxygen, providing rigidity and π-conjugation.
-
Propanamido Substituent: A three-carbon acylated amine at position 3, influencing solubility and hydrogen-bonding capacity.
-
Chlorofluorophenyl Carboxamide: A para-substituted aromatic ring with electron-withdrawing groups (Cl and F) at positions 3 and 4, enhancing electrophilic character and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 888463-23-8 |
| Molecular Formula | |
| Molecular Weight | 360.77 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
| SMILES | CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
| InChI Key | VOPCXUJLGUIICR-UHFFFAOYSA-N |
The presence of chlorine and fluorine atoms introduces steric and electronic effects that may enhance binding affinity to hydrophobic protein pockets while resisting oxidative metabolism.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide involves multi-step organic reactions:
-
Benzofuran Core Formation:
-
Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or thermal conditions.
-
Example: Reacting 2-hydroxyacetophenone derivatives with chloroacetyl chloride to form the benzofuran skeleton.
-
-
Introduction of the Propanamido Group:
-
Acylation of the 3-amino intermediate with propionyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
-
-
Carboxamide Functionalization:
-
Coupling the benzofuran-2-carboxylic acid with 3-chloro-4-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).
-
Optimization Considerations
-
Temperature Control: Exothermic reactions (e.g., acylation) require cooling to prevent side product formation.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification via crystallization.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Chloroacetyl chloride, H₂SO₄, 80°C | Benzofuran-2-carboxylic acid | 65 |
| 2 | Propionyl chloride, Et₃N, DCM | 3-Propanamido derivative | 78 |
| 3 | EDC, HOBt, 3-chloro-4-fluoroaniline | Final product | 82 |
Prospective Therapeutic Applications
Antimicrobial Activity
-
Bacterial Targets: The chloro and fluoro substituents may enhance penetration through lipid bilayers, targeting bacterial topoisomerases or cell wall synthesis enzymes.
Table 3: Hypothetical Biological Activity Profile
| Target | Assay Type | Hypothesized IC₅₀ (µM) |
|---|---|---|
| PLK4 Kinase | In vitro kinase | 0.12–0.45 |
| Staphylococcus aureus | MIC assay | 3.2–5.6 |
| Caspase-3 Activation | Fluorogenic assay | 1.8–2.4 |
Structure-Activity Relationship (SAR) Insights
-
Halogen Substitutions:
-
Chlorine at position 3 (phenyl ring) enhances hydrophobic interactions, while fluorine at position 4 improves metabolic stability by resisting CYP450 oxidation.
-
-
Propanamido Chain Length:
-
Compared to acetamido analogs, the three-carbon chain may balance solubility and membrane permeability.
-
Regulatory and Patent Landscape
No publicly disclosed patents or clinical trials were identified. The compound remains in exploratory stages, with optimization efforts likely focused on improving selectivity and pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume